(S)-Mirabegron

Description

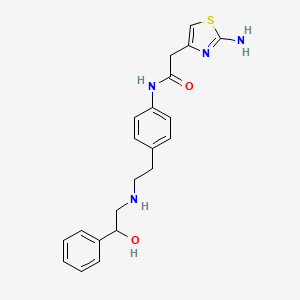

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918937 | |

| Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928324-05-4 | |

| Record name | N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Mirabegron: Strategies for Accessing the Chiral Impurity

Introduction: The Significance of (S)-Mirabegron in Pharmaceutical Quality Control

Mirabegron is a potent and selective β3-adrenoceptor agonist, marketed for the treatment of overactive bladder (OAB).[1] The therapeutic activity of Mirabegron resides exclusively in its (R)-enantiomer. Consequently, the (S)-enantiomer, this compound, is considered a chiral impurity.[2] In the landscape of pharmaceutical development and manufacturing, the control of stereoisomeric impurities is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. The European Pharmacopoeia, for instance, sets a stringent limit for the (S)-isomer in the final drug substance.

Therefore, the deliberate synthesis of this compound is a crucial endeavor. It provides the necessary reference standard for developing and validating analytical methods to detect and quantify this impurity in batches of the active pharmaceutical ingredient (API). This guide provides a detailed exploration of the synthetic pathways to obtain this compound, offering field-proven insights for researchers, process chemists, and quality control professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the analytical techniques essential for its characterization.

Core Synthetic Strategies: A Retrosynthetic Analysis

The molecular architecture of Mirabegron presents several logical disconnections for synthesis. The most common approach involves the formation of the final amide bond between the 2-(2-aminothiazol-4-yl)acetic acid moiety and a chiral amino side chain attached to a phenylethylamine core. The primary challenge lies in establishing the stereocenter at the benzylic alcohol with the (S)-configuration. This guide will focus on two principal strategies: a direct diastereoselective route starting from a chiral precursor and an approach centered on the asymmetric synthesis of the key chiral intermediate.

Pathway 1: Diastereoselective Synthesis from (S)-Mandelic Acid

This is one of the most direct and conceptually straightforward methods for obtaining the (S)-enantiomer of Mirabegron. The strategy hinges on using (S)-mandelic acid as the chiral starting material, thereby embedding the desired stereochemistry from the outset. The synthesis proceeds through the formation and subsequent reduction of a key amide intermediate.

Step-by-Step Experimental Protocol (Pathway 1)

Step 1: Synthesis of (S)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

-

To a solution of (S)-mandelic acid (1.0 eq) in a suitable solvent such as methanol, add trimethyl borate (1.1 eq).

-

Add 2-(4-nitrophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq).

-

Heat the mixture to reflux for approximately 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

-

Causality Insight: The use of trimethyl borate facilitates the amide coupling by forming a borate ester with the hydroxyl group of mandelic acid, activating the carboxylic acid for amidation under milder conditions than direct thermal condensation.

Step 2: Amide Reduction to (S)-1-Phenyl-2-{[2-(4-nitrophenyl)ethyl]amino}ethanol

-

Dissolve the acetamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution in an ice bath (0-5 °C).

-

Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise.

-

Slowly add a solution of iodine (I₂, 1.0-1.5 eq) in THF, maintaining the temperature below 10 °C. The in-situ generation of diborane (B₂H₆) from NaBH₄ and I₂ is the active reducing agent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully by the slow addition of methanol, followed by dilute HCl.

-

Basify the aqueous layer with NaOH solution and extract the product with ethyl acetate.

-

Combine the organic extracts, dry, and concentrate to afford the desired amino alcohol.

-

Causality Insight: While stronger reducing agents like LiAlH₄ could be used, the NaBH₄/I₂ system is often preferred for its milder nature and better functional group tolerance, effectively reducing the amide to the amine without affecting the nitro group.

Step 3: Nitro Group Reduction to (S)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol

-

Dissolve the nitro intermediate (1.0 eq) in methanol.

-

Add a catalytic amount of Raney Nickel (approx. 5-10% w/w).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a bed of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the aniline product, which is often used directly in the next step.

-

Causality Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation, yielding the desired amine with high purity.

Step 4: Final Coupling to Yield this compound [3]

-

Dissolve the aniline intermediate (1.0 eq) and 2-amino-1,3-thiazole-4-acetic acid (1.05 eq) in a suitable solvent system, such as a mixture of n-butanol and water, with concentrated HCl.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 3-5 hours.

-

Upon completion, adjust the pH to 8-10 with an aqueous base (e.g., sodium carbonate solution).

-

The precipitated solid is filtered, washed with water, and then purified, for example, by performing a hot slurry in a solvent like isopropanol (IPA).

-

Dry the purified solid under vacuum to yield this compound.

-

Causality Insight: EDC.HCl is a water-soluble coupling agent that activates the carboxylic acid group, allowing for efficient amide bond formation at room temperature. This method avoids the need for harsh conditions or the generation of difficult-to-remove byproducts.

Pathway 2: Asymmetric Synthesis of the Chiral Amino Alcohol Intermediate

An alternative and more elegant strategy involves the asymmetric synthesis of the key chiral building block, (S)-2-amino-1-phenylethanol or a suitable derivative. This approach often relies on the enantioselective reduction of a prochiral ketone.[4][5] This method is highly valuable as it avoids the need for chiral starting materials, which may be expensive, and instead uses a small amount of a chiral catalyst to generate the desired stereochemistry.

Key Methodologies for Asymmetric Reduction

Two prominent methods for this transformation are Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.

-

Chiral Oxazaborolidine-Catalyzed Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane (BH₃) to the prochiral ketone. By selecting the appropriate enantiomer of the catalyst, one can synthesize either the (R) or (S) alcohol with high enantiomeric excess (ee).[4][5]

-

Asymmetric Hydrogenation: This approach often employs a chiral ruthenium complex as the catalyst. The hydrogenation of an α-amino ketone derivative can produce the desired chiral β-amino alcohol in high yield and excellent enantioselectivity.[4][6]

Representative Protocol: Asymmetric Reduction of 2-Chloroacetophenone[6]

This protocol generates (S)-2-chloro-1-phenylethanol, a direct precursor to (S)-2-amino-1-phenylethanol.

-

To a solution of the (S)-oxazaborolidine catalyst (e.g., (S)-CBS catalyst, 0.05-0.1 eq) in anhydrous THF, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 eq) at room temperature.

-

Cool the mixture and add a solution of 2-chloroacetophenone (1.0 eq) in THF dropwise.

-

Stir the reaction for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and perform a standard aqueous workup to isolate the chiral chloro-alcohol.

-

The resulting (S)-2-chloro-1-phenylethanol can then be converted to (S)-2-amino-1-phenylethanol by reaction with ammonium hydroxide.[5] This intermediate can then be incorporated into the Mirabegron synthesis.

Analytical Control and Characterization

The successful synthesis of this compound must be confirmed by rigorous analytical methods. Furthermore, the primary application of this synthesized material is as a reference standard, which necessitates its thorough characterization and purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. A validated method is essential to determine the enantiomeric purity of the synthesized this compound and to quantify it as an impurity in (R)-Mirabegron API.

| Parameter | Typical Condition | Rationale |

| Stationary Phase | Cyclodextrin-based Chiral Stationary Phase (CSP), e.g., Phenylcarbamate-β-cyclodextrin | The chiral selector provides differential interactions (e.g., inclusion complexation, hydrogen bonding, π-π interactions) with the two enantiomers, leading to separation.[2][7] |

| Mobile Phase | Methanol/Water/Diethylamine (e.g., 90:10:0.1 v/v/v) | The organic modifier and aqueous component control retention, while the amine additive improves peak shape for the basic analytes.[2] |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical HPLC, balancing analysis time and separation efficiency. |

| Column Temp. | 25 - 40 °C | Temperature can influence the thermodynamics of the chiral recognition process, affecting resolution.[7] |

| Detection | UV at ~250 nm | Mirabegron possesses a strong chromophore allowing for sensitive UV detection. |

Under optimized conditions, the this compound impurity typically elutes before the main (R)-Mirabegron peak.[2]

Spectroscopic Characterization

The identity of the synthesized this compound must be unequivocally confirmed using spectroscopic techniques.

-

¹H and ¹³C NMR: The NMR spectra of this compound will be identical to those of (R)-Mirabegron. However, acquiring these spectra is essential to confirm the chemical structure and rule out the presence of other structural impurities.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution MS (HRMS) can be used to confirm the elemental composition.

-

Chiroptical Methods: Techniques like optical rotation or circular dichroism (CD) can confirm the absolute stereochemistry, which will be opposite to that of the (R)-enantiomer.

Conclusion

The synthesis of this compound, while not for therapeutic use, is a vital exercise in pharmaceutical process development and quality assurance. The diastereoselective pathway starting from (S)-mandelic acid offers a robust and controllable method for accessing this chiral impurity. Concurrently, advances in asymmetric catalysis provide powerful tools for the enantioselective synthesis of key intermediates, representing a more modern and efficient approach. A thorough understanding of these synthetic routes, coupled with rigorous analytical characterization, empowers scientists to ensure the stereochemical purity and overall quality of the life-enhancing drug, (R)-Mirabegron. This guide provides the foundational knowledge and practical insights necessary to confidently undertake this critical synthetic challenge.

References

- 1. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. (S)-2-Amino-1-phenylethanol | 56613-81-1 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigmatic Pharmacology of (S)-Mirabegron: A Technical Guide to Its Known Mechanisms and Undiscovered Territories

Abstract

(S)-Mirabegron, the active enantiomer of Mirabegron, is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor muscle, leading to increased bladder capacity. However, a growing body of evidence suggests that the pharmacological landscape of this compound extends beyond its urological applications. This in-depth technical guide provides a comprehensive overview of the established signaling pathways of this compound, while also delving into its lesser-known and potential off-target effects. We will explore its intriguing metabolic properties, cardiovascular implications, and emerging immunomodulatory and central nervous system activities. This guide is designed to be a practical resource for researchers, offering detailed, field-proven experimental protocols to investigate these multifaceted effects, thereby fostering a deeper understanding of this compound's full therapeutic potential and safety profile.

The Established Paradigm: this compound as a Selective β3-Adrenergic Receptor Agonist

This compound's therapeutic efficacy in OAB is primarily attributed to its high affinity and selectivity for the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the bladder.

The Canonical Signaling Pathway

Upon binding to the β3-adrenergic receptor, this compound initiates a cascade of intracellular events. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[1][2]

References

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of (S)-Mirabegron

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: Mirabegron, the (R)-enantiomer, is a potent and selective β3-adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] As with any chiral therapeutic agent, the pharmacological activity of its enantiomeric impurity, (S)-Mirabegron, requires rigorous characterization to ensure drug product safety and efficacy. The principle of stereoselectivity in pharmacology dictates that enantiomers can exhibit significantly different potencies, efficacies, or even entirely different mechanisms of action. This guide provides a comprehensive framework for the in vitro characterization of this compound, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough impurity profile assessment.

Introduction: The Rationale for Characterizing the (S)-Enantiomer

Mirabegron exerts its therapeutic effect by activating β3-ARs in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[3][4][5] The active pharmaceutical ingredient (API) is specifically the (R)-enantiomer. However, during synthesis, the (S)-enantiomer can arise as a chiral impurity.[6][7] Regulatory guidelines necessitate the identification and control of such impurities.

The critical scientific impetus for this investigation lies in stereoselectivity. The (S)-impurity is not guaranteed to be inert. It could be:

-

A less potent agonist at the β3-AR.

-

A competitive antagonist at the β3-AR, potentially reducing the efficacy of the (R)-eutomer.

-

An agonist or antagonist at other adrenergic receptor subtypes (β1, β2, α1), contributing to off-target effects.

-

An inhibitor of metabolic enzymes, such as Cytochrome P450 (CYP) isozymes, creating a risk for drug-drug interactions (DDIs).

Therefore, a systematic in vitro evaluation is paramount to build a complete safety and activity profile of the Mirabegron drug substance. This guide details the essential assays to achieve this.

Primary Target Engagement: β3-Adrenergic Receptor Activity

The first and most critical step is to determine the activity of this compound at the intended pharmacological target, the β3-AR. This involves assessing both its ability to bind to the receptor (affinity) and its ability to elicit a functional response (potency and efficacy).

Scientific Rationale

A compound must first bind to a receptor to exert an effect. A receptor binding assay will determine the affinity (expressed as the inhibition constant, Ki) of this compound for the β3-AR. Subsequently, a functional assay is required to determine if this binding translates into receptor activation (agonism) or blockade (antagonism). The standard downstream signaling event for β3-AR activation is the production of cyclic adenosine monophosphate (cAMP).[][9] By quantifying cAMP levels, we can determine the potency (EC50) and intrinsic activity (Emax) of the impurity.

Experimental Workflow: β3-AR Profiling

Caption: Workflow for β3-AR affinity and functional characterization.

Detailed Protocol: β3-AR cAMP Functional Assay

Objective: To determine the agonist potency (EC50) and efficacy (Emax) of this compound at the human β3-AR.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human β3-AR.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

Test Compounds: this compound, (R)-Mirabegron (reference), Isoproterenol (positive control full agonist).

-

cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio).

-

384-well white assay plates.

Procedure:

-

Cell Culture: Culture cells to ~80-90% confluency. Harvest using a non-enzymatic cell dissociation buffer.

-

Cell Plating: Resuspend cells in assay buffer and dispense 5,000-10,000 cells/well into a 384-well plate.

-

Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, (R)-Mirabegron, and Isoproterenol in assay buffer. Recommended starting concentration for the impurity is 100 µM.

-

Compound Addition: Add the diluted compounds to the cell plate. Include "buffer only" wells for baseline control.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Following the manufacturer's protocol for the HTRF kit, add the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis:

-

Calculate the 665/620 ratio for each well.

-

Normalize the data by setting the baseline (buffer) response to 0% and the maximal Isoproterenol response to 100%.

-

Plot the normalized response versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each compound.

-

Selectivity and Off-Target Activity Profiling

Mirabegron ((R)-enantiomer) is selective for, but not exclusive to, the β3-AR. It exhibits measurable activity at β1-AR and β2-AR at higher concentrations and has known binding affinity for α1A- and α1D-adrenoceptors.[10][11][12] It is crucial to assess whether the (S)-impurity has a different selectivity profile, as activity at these other receptors is linked to cardiovascular side effects (β1/β2) or other physiological responses (α1).

Scientific Rationale

A change in stereochemistry can alter the fit of a molecule within a receptor's binding pocket. The (S)-impurity might have a higher affinity for β1/β2 or α1 receptors than the parent (R)-enantiomer, posing a potential safety risk. A panel of binding and functional assays against these key off-targets is necessary to quantify this risk.

Summary of Known (R)-Mirabegron Activity

The following table provides context for the expected results, summarizing the known in vitro activity of the active (R)-enantiomer. The goal is to generate a parallel set of data for the (S)-impurity.

| Target Receptor | Assay Type | (R)-Mirabegron Potency/Affinity | Reference |

| Human β3-AR | Functional (cAMP) | EC50: ~10.0 nM | [13] |

| Emax: ~80.4% (vs. Isoproterenol) | [13] | ||

| Human β1-AR | Functional (cAMP) | EC50: ~594 nM | [11] |

| Binding | Ki: ~383 nM | [12] | |

| Human β2-AR | Functional (cAMP) | EC50: ~570 nM | [11] |

| Binding | Ki: ~977 nM | [12] | |

| Human α1A-AR | Binding | Ki: ~0.437 µM | [12] |

| Human α1D-AR | Binding | Ki: ~1.8 µM | [12] |

Recommended Off-Target Assays

A comprehensive assessment should include:

-

β1/β2-AR Functional Assays: Using the same cAMP assay format described in section 2.3, but with cell lines expressing human β1-AR and β2-AR, respectively.

-

α1-AR Radioligand Binding Assays: Competitive binding assays using membranes from cells expressing human α1A and α1D receptors and a suitable radioligand (e.g., [3H]-prazosin).[13]

-

Muscarinic Receptor Binding: Given reports of potential muscarinic receptor interaction, a binding assay against M2/M3 receptors is also advisable.[14]

Safety Pharmacology: Cytochrome P450 (CYP) Inhibition

A critical aspect of safety assessment is the potential for drug-drug interactions (DDIs). (R)-Mirabegron is known to be a moderate, time-dependent inhibitor of CYP2D6, an enzyme responsible for metabolizing many common medications.[15][16] It is essential to determine if the (S)-impurity shares this liability.

Scientific Rationale

Inhibition of CYP enzymes by one drug can lead to elevated plasma concentrations of a co-administered drug, potentially causing toxicity. Time-dependent inhibition (TDI) is of particular concern as it often involves irreversible or quasi-irreversible binding, leading to a more prolonged effect.[15] The (S)-impurity must be evaluated for both direct and time-dependent inhibition of key CYP isozymes, primarily CYP2D6 and CYP3A4 (a major metabolic pathway).[2]

Experimental Workflow: CYP Inhibition Screening

Caption: Workflow for assessing direct and time-dependent CYP2D6 inhibition.

Detailed Protocol: CYP2D6 Time-Dependent Inhibition (IC50 Shift) Assay

Objective: To determine if this compound is a time-dependent inhibitor of CYP2D6.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system.

-

CYP2D6 probe substrate: Dextromethorphan.

-

Test Compound: this compound.

-

Positive Control TDI: Paroxetine.

-

Acetonitrile with internal standard (for quenching).

-

LC-MS/MS system for analysis.

Procedure:

-

Pre-incubation (TDI condition):

-

In a 96-well plate, combine HLM (final concentration ~0.2 mg/mL), this compound (at various concentrations), and phosphate buffer.

-

Initiate the pre-incubation by adding NADPH. Incubate for 30 minutes at 37°C.

-

Prepare a parallel plate without NADPH for the 0-minute (direct inhibition) control.

-

-

Definitive Incubation:

-

After the 30-minute pre-incubation, dilute the mixture 10-fold into a new plate containing the probe substrate, Dextromethorphan (at a concentration near its Km).

-

For the 0-minute control plate, add NADPH now to initiate the reaction simultaneously.

-

Incubate both plates for a short period (e.g., 5 minutes) at 37°C.

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard (e.g., Dextrorphan-d3).

-

Sample Processing: Centrifuge the plates to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the metabolite, Dextrorphan, relative to the internal standard.

-

Data Analysis:

-

Calculate the percent inhibition of Dextrorphan formation for each concentration of this compound relative to vehicle controls for both the 0-minute and 30-minute pre-incubation conditions.

-

Determine the IC50 value for each condition by fitting the data to a four-parameter logistic model.

-

Interpretation: A significant decrease (typically >1.5-fold) in the IC50 value after the 30-minute pre-incubation (IC50 shift) indicates time-dependent inhibition.

-

Data Synthesis and Conclusion

The comprehensive in vitro characterization of this compound requires synthesizing the data from primary target, selectivity, and safety assays. The results should be compiled into a summary table comparing the impurity's activity directly against the parent (R)-enantiomer.

Summary Profile of this compound (Hypothetical Data for Illustration)

| Parameter | (R)-Mirabegron (Known) | This compound (Measured) | Implication |

| β3-AR EC50 | ~10 nM | e.g., 500 nM | Significantly lower on-target potency. |

| β3-AR Emax | ~80% | e.g., 20% | Low intrinsic activity; partial agonist. |

| β1-AR EC50 | ~594 nM | e.g., 600 nM | Similar low off-target activity at β1. |

| β2-AR EC50 | ~570 nM | e.g., 550 nM | Similar low off-target activity at β2. |

| CYP2D6 IC50 (TDI) | ~4.3 µM | e.g., >50 µM | Lower risk of contributing to CYP2D6 DDI. |

This comparative analysis allows for a clear risk assessment. Based on the hypothetical data above, one might conclude that the (S)-impurity has significantly lower on-target potency and does not introduce new off-target or DDI risks compared to the active drug, simplifying its control strategy. Conversely, if the (S)-impurity showed potent β1-AR activity or stronger CYP2D6 inhibition, it would be a significant safety concern requiring much stricter limits in the final drug product.

References

- 1. Mirabegron - Wikipedia [en.wikipedia.org]

- 2. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 4. About mirabegron - NHS [nhs.uk]

- 5. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Off-Target Effects of Mirabegron on Muscarinic Receptors[v1] | Preprints.org [preprints.org]

- 15. In vitro inhibition and induction of human cytochrome P450 enzymes by mirabegron, a potent and selective β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of mirabegron, a potent and selective β3-adrenoceptor agonist, on the pharmacokinetics of CYP2D6 substrates desipramine and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Off-Target Effects of (S)-Mirabegron

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, the first clinically approved β3-adrenergic receptor (β3-AR) agonist for the treatment of overactive bladder (OAB), represents a significant therapeutic advancement over traditional antimuscarinic agents.[1] As with any small molecule therapeutic, a thorough understanding of its selectivity profile is paramount for predicting clinical safety and identifying potential new therapeutic applications. This guide provides an in-depth analysis of the potential off-target effects of (S)-Mirabegron, the pharmacologically active enantiomer. We will explore its on-target pharmacology, delve into documented and theoretical off-target interactions, and present standardized methodologies for comprehensive off-target profiling. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical frameworks required to rigorously assess the selectivity of this compound and similar compounds.

Introduction: The Imperative of Selectivity Profiling

Mirabegron's approval marked a paradigm shift in OAB management, offering a mechanism of action distinct from antimuscarinic drugs and, consequently, a different side-effect profile.[2] It functions by activating β3-ARs in the detrusor muscle of the bladder, leading to smooth muscle relaxation and an increase in bladder capacity.[3][4] While developed for its high selectivity towards the β3-AR, no drug is entirely specific. Off-target interactions, where a drug binds to and modulates unintended biological molecules, are a primary cause of adverse drug reactions (ADRs) and a significant reason for failures in drug development.[5][6]

Therefore, a comprehensive evaluation of a compound's off-target liabilities is not merely a regulatory requirement but a critical scientific endeavor. It allows for:

-

Enhanced Safety Assessment: Early identification of potential toxicities.[6]

-

Mechanistic Understanding of ADRs: Linking observed side effects to specific molecular interactions.

-

Drug Repurposing: Discovering new therapeutic uses based on off-target activities.[7][8]

This guide focuses on this compound, providing a technical framework for understanding and investigating its molecular interactions beyond the β3-AR.

On-Target Pharmacology: The β3-Adrenergic Signaling Pathway

The therapeutic effect of this compound is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by β3-AR activation.

-

Mechanism of Action: this compound binds to the β3-AR on detrusor smooth muscle cells. This promotes the coupling of the receptor to the stimulatory G-protein, Gs.

-

Signal Transduction: The activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]

-

Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the relaxation of the detrusor smooth muscle and increased bladder capacity.[10]

Caption: Canonical signaling pathway of the β3-adrenergic receptor activated by this compound.

Documented Off-Target Profile of Mirabegron

While Mirabegron is highly selective for the β3-AR, preclinical studies have characterized its interactions with other receptors, particularly other adrenergic subtypes. The degree of selectivity is a critical factor in its safety profile.

Adrenergic Receptor Selectivity

-

β1- and β2-Adrenergic Receptors: In vitro studies using cloned human receptors have demonstrated that Mirabegron has very low intrinsic activity at β1-AR and β2-ARs.[3] One study reported that at a high concentration (10 µM), Mirabegron exhibited only 3% activity at β1-ARs and 15% at β2-ARs relative to a full agonist.[11][12] However, at a supratherapeutic dose of 200 mg in humans, evidence of β1-AR stimulation (e.g., increased heart rate) has been observed, indicating that the selectivity window can be overcome at high exposures.[3][13]

-

α1-Adrenergic Receptors: Research has shown that Mirabegron can act as an antagonist at α1-adrenoceptors, with affinity estimates in the micromolar range (0.4–3.1 μM).[14] This is significantly lower than its nanomolar affinity for the β3-AR. While the clinical relevance at therapeutic doses is debated, this off-target antagonism could theoretically contribute to smooth muscle relaxation in the urinary tract.[7][14]

Other Potential Off-Target Interactions

-

Muscarinic Receptors: Some evidence suggests Mirabegron may have weak antagonistic effects on muscarinic receptors.[14][15] Data submitted to regulatory agencies indicated an affinity of 2.1 μM for M2 muscarinic receptors.[14] This could potentially create an additive effect when co-administered with antimuscarinic drugs, which warrants consideration in patients on polypharmacy.[15]

-

Cytochrome P450 (CYP) Enzymes: Mirabegron is a moderate inhibitor of the CYP2D6 enzyme.[3][16] This is not a receptor-mediated off-target effect but a crucial pharmacokinetic interaction that can increase the systemic exposure of other drugs metabolized by CYP2D6, particularly those with a narrow therapeutic index.[16][17]

Summary of In Vitro Selectivity Data

| Target | Interaction Type | Reported Affinity / Activity | Clinical Relevance | Reference(s) |

| β3-AR | Agonist (On-Target) | EC50: ~10.0 nM | Therapeutic Effect | [11][12] |

| β1-AR | Weak Partial Agonist | >400-fold less potent than for β3-AR; 3% activity at 10 µM | Low; potential for tachycardia at high doses | [3][11][13] |

| β2-AR | Weak Partial Agonist | 15% activity at 10 µM | Low; not considered a primary contributor to effects | [11][12] |

| α1A/α1D-AR | Antagonist | Ki: ~1.0-3.1 µM | Debated; may contribute to urinary tract relaxation | [14] |

| M2 Muscarinic | Antagonist | Ki: ~2.1 µM | Potential for additive effects with antimuscarinics | [14][15] |

| CYP2D6 | Inhibitor | Moderate inhibitor | High; risk of drug-drug interactions | [3][16] |

Methodologies for Comprehensive Off-Target Profiling

A tiered, systematic approach is essential for characterizing the off-target profile of a drug candidate like this compound. This process moves from broad, high-throughput screening to more focused, functional, and in vivo validation.

Caption: Tiered workflow for systematic off-target liability assessment.

Tier 1: Broad Panel Radioligand Binding Assays

This is the first-line experimental approach to identify potential off-target interactions. The principle is to measure the ability of this compound to displace a known, high-affinity radioligand from a large panel of receptors, ion channels, and transporters.

Protocol: General Radioligand Displacement Assay

-

Preparation:

-

Source cell membranes or recombinant proteins expressing the target of interest (e.g., α1A-AR, M2 receptor).

-

Select a suitable radioligand (e.g., [3H]-Prazosin for α1A-AR) and determine its dissociation constant (Kd) for the target.

-

Prepare assay buffer (e.g., Tris-HCl with appropriate cofactors).

-

-

Assay Setup (96-well format):

-

Total Binding Wells: Add membranes, radioligand (at a concentration near its Kd), and vehicle (e.g., DMSO).

-

Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.

-

Test Compound Wells: Add membranes, radioligand, and serial dilutions of this compound (e.g., 1 nM to 100 µM).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Harvesting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove residual unbound ligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis & Causality:

-

Calculation: Specific Binding = Total Binding - Non-Specific Binding.

-

Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of this compound that inhibits 50% of specific binding).

-

Interpretation: A significant IC50 value (typically <10 µM) is considered a "hit" and indicates that this compound binds to the off-target. This binding hit requires functional confirmation, as it does not distinguish between agonist, antagonist, or inverse agonist activity.

-

Tier 2: Functional Cellular Assays

Once a binding interaction is identified, a functional assay is required to determine the pharmacological consequence of that binding.

Protocol: cAMP Functional Assay for GPCRs (e.g., β1-AR)

-

Cell Culture:

-

Use a recombinant cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human β1-AR). Culture cells to ~80-90% confluency.

-

-

Assay Preparation:

-

Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Seed the cells into a 384-well assay plate.

-

-

Compound Addition:

-

Agonist Mode: Add serial dilutions of this compound to determine if it stimulates cAMP production. Include a known agonist (e.g., Isoproterenol) as a positive control.

-

Antagonist Mode: Pre-incubate cells with serial dilutions of this compound, then add a fixed concentration (e.g., EC80) of a known agonist. This determines if this compound can block agonist-induced cAMP production.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells and measure intracellular cAMP levels using a detection kit, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis & Causality:

-

Agonist Mode: Plot the cAMP signal against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy relative to the positive control).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.

-

Interpretation: These results confirm whether the binding hit from Tier 1 translates into a functional cellular response. An EC50 or IC50 value within a 30- to 100-fold window of the therapeutic plasma concentration is often considered a potential liability that warrants further in vivo investigation.

-

Translational Implications and Risk Assessment

The ultimate goal of off-target profiling is to assess the risk to patients. This requires integrating in vitro data with pharmacokinetic and in vivo data.

-

The Selectivity Window: A key concept is the "selectivity window," which is the ratio between the potency of a drug at its off-target versus its on-target. For example, if this compound has an on-target EC50 of 10 nM and an off-target IC50 of 1000 nM, the selectivity window is 100-fold.

-

Exposure Margins: The most critical assessment involves comparing the in vitro off-target potency (IC50 or EC50) with the clinically relevant unbound plasma concentration (Cmax,unbound) of the drug. A large margin (e.g., >100-fold) between the unbound Cmax and the off-target potency provides a higher degree of confidence in the drug's safety regarding that specific off-target.

-

Real-World Evidence: Post-market surveillance data from sources like the FDA Adverse Event Reporting System (FAERS) can identify unexpected adverse events that may be linked to previously uncharacterized off-target effects.[2][18] For instance, reports of arrhythmia or palpitations could correlate with the known weak β1-AR activity, especially in sensitive individuals or at higher exposures.[18]

Conclusion

This compound is a highly selective β3-adrenergic receptor agonist, and this selectivity is the cornerstone of its favorable safety profile compared to older OAB medications.[19] However, a comprehensive understanding reveals weak but measurable interactions with other adrenergic, and potentially muscarinic, receptors.[14] While these interactions are unlikely to be clinically significant at standard therapeutic doses, they underscore the importance of rigorous off-target profiling in drug development. By employing a systematic, tiered approach—from broad binding panels to specific functional assays and in vivo studies—researchers can build a robust safety profile, anticipate potential drug-drug interactions, and ensure the safe and effective use of targeted therapies.

References

- 1. Mirabegron - Wikipedia [en.wikipedia.org]

- 2. Examining the safety of mirabegron: an analysis of real-world pharmacovigilance data from the US FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 4. droracle.ai [droracle.ai]

- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

- 7. Mirabegron: potential off target effects and uses beyond the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mirabegron: potential off target effects and uses beyond the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Off-Target Effects of Mirabegron on Muscarinic Receptors | Sciety [sciety.org]

- 16. drugs.com [drugs.com]

- 17. Mirabegron: a safety review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. urotoday.com [urotoday.com]

- 19. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to Novel Synthesis Routes for (S)-Mirabegron

Abstract

Mirabegron, marketed as Myrbetriq®, is a first-in-class β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB).[1] The active enantiomer, (S)-Mirabegron, possesses a critical chiral β-amino alcohol moiety, the stereoselective synthesis of which is a key challenge in its manufacturing. This technical guide provides an in-depth analysis of both established and novel synthetic routes to this compound, with a focus on strategies that enhance efficiency, scalability, and sustainability. We will explore advancements in asymmetric synthesis of the chiral core, including asymmetric hydrogenation and biocatalytic reductions, and discuss innovative technologies such as microwave-assisted synthesis and continuous flow chemistry for key bond-forming reactions. A comparative analysis of these routes based on green chemistry metrics will be presented to offer a holistic perspective on the current state and future direction of Mirabegron synthesis.

Introduction: The Therapeutic Significance and Synthetic Challenges of this compound

Pharmacological Profile of Mirabegron

Mirabegron represents a significant advancement in OAB therapy. Unlike antimuscarinic agents, which are the traditional standard of care, Mirabegron activates the β3-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[2] This distinct mechanism of action provides an alternative for patients who do not respond to or cannot tolerate the side effects of antimuscarinics.

Stereochemistry and the Importance of Enantioselective Synthesis

Mirabegron has a single stereocenter, and its pharmacological activity resides primarily in the (R)-enantiomer (which, due to Cahn-Ingold-Prelog priority rules, is designated as this compound in the context of the entire molecule). The (S)-enantiomer is considered a chiral impurity, and its level is strictly controlled in the final active pharmaceutical ingredient (API).[3] This necessitates a highly enantioselective synthetic strategy to maximize the yield of the desired enantiomer and minimize costly and challenging purification steps.

Overview of Traditional Synthetic Approaches and Their Limitations

The initial and most common synthetic strategies for Mirabegron are convergent, involving the coupling of two key intermediates: a chiral β-amino alcohol and a 2-aminothiazole acetic acid derivative.

A widely cited route, disclosed in early patents, starts from (R)-styrene oxide, a chiral building block. This is reacted with 4-nitrophenethylamine, followed by reduction of the nitro group and subsequent coupling with (2-amino-1,3-thiazol-4-yl)acetic acid. While effective, this route has several drawbacks, including the use of expensive and hazardous reagents, and often requires chromatographic purification.[4]

Another established approach utilizes (R)-mandelic acid as the chiral starting material. This is first coupled with 4-nitrophenethylamine to form an amide, which is then reduced to the corresponding β-amino alcohol. This intermediate then follows a similar path of nitro group reduction and final coupling. A major challenge in this route is the reduction of the amide, which often requires strong reducing agents like borane complexes, posing safety and handling concerns on a large scale.[4]

These traditional methods often suffer from:

-

Low Atom Economy: The use of stoichiometric reagents and protecting groups leads to significant waste generation.[5]

-

Use of Hazardous Reagents: Reagents like borane-tetrahydrofuran are flammable and require careful handling.[6]

-

Costly Starting Materials: Enantiomerically pure starting materials like (R)-styrene oxide can be expensive.

-

Challenging Purifications: The presence of side products and the need to remove coupling agents often necessitate column chromatography, which is not ideal for large-scale production.[7]

These limitations have driven the search for more efficient, safer, and greener synthetic routes.

Strategic Approaches to the Asymmetric Synthesis of the Core (S)-β-Amino Alcohol Moiety

The synthesis of the chiral β-amino alcohol core is the lynchpin of any efficient Mirabegron synthesis. Novel approaches have focused on creating this stereocenter with high selectivity and efficiency, moving away from a reliance on the chiral pool.

Asymmetric Hydrogenation of α-Amino Ketones

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. In the context of Mirabegron synthesis, this would involve the reduction of a prochiral α-amino ketone precursor.

Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high enantioselectivity. Chiral ruthenium and rhodium complexes with bisphosphine ligands are widely used for the asymmetric hydrogenation of ketones.[8] The success of this approach hinges on the ability of the catalyst to differentiate between the two prochiral faces of the ketone carbonyl. This is typically achieved through steric and electronic interactions between the substrate and the chiral ligand framework. The solvent and reaction conditions (temperature, pressure) are also critical parameters that need to be optimized to maximize both conversion and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of a Phenacyl Succinimide Precursor

This protocol is adapted from a general method for the synthesis of 2-amino-1-phenylethanol derivatives.[9]

-

Substrate Preparation: Phenacyl chloride is reacted with succinimide to form the succinimido acetophenone precursor.

-

Hydrogenation: The succinimido acetophenone (1 equivalent) is dissolved in a suitable solvent (e.g., methanol). A chiral ruthenium complex (e.g., Ru(II)/chiral diamine complex, 0.01-0.1 mol%) and a base (e.g., potassium tert-butoxide) are added to the solution.

-

Reaction: The mixture is hydrogenated in a high-pressure reactor under hydrogen gas (10-50 atm) at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by HPLC).

-

Work-up and Hydrolysis: The catalyst is removed by filtration. The solvent is evaporated, and the resulting chiral succinimido alcohol is hydrolyzed with a mild base (e.g., aqueous sodium carbonate) to yield the desired (R)-2-amino-1-phenylethanol intermediate.

Caption: Asymmetric hydrogenation workflow.

Biocatalytic Approaches: The Rise of Enzymatic Reductions

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[10] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantio- and regioselectivity under mild conditions (room temperature and atmospheric pressure in aqueous media).

Advantages of Biocatalysis in Green Chemistry:

-

High Selectivity: KREDs can often provide enantiomeric excesses (>99%) that are difficult to achieve with chemical catalysts.

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near room temperature, reducing energy consumption and the need for harsh reagents.

-

Environmental Sustainability: Enzymes are biodegradable and non-toxic.

Screening and Engineering of Ketoreductases: A wide range of commercially available KREDs can be screened to identify an enzyme with the desired activity and stereoselectivity for a specific substrate. Furthermore, modern protein engineering techniques, such as directed evolution, can be used to improve the performance of a KRED, enhancing its stability, activity, and selectivity for non-natural substrates.[6][11]

Detailed Protocol for a Biocatalytic Reduction of 2-Chloroacetophenone

This protocol is based on the use of a ketoreductase for the synthesis of a chiral halohydrin, a key precursor to the β-amino alcohol.[12]

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration), NADP+, and a glucose dehydrogenase (GDH).

-

Enzyme Addition: The selected ketoreductase (as a lyophilizate or in a whole-cell system) is added to the buffer solution.

-

Substrate Addition: 2-Chloroacetophenone, a precursor to the α-amino ketone, is dissolved in a co-solvent (e.g., isopropanol) and added to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) and pH. The reaction progress is monitored by HPLC.

-

Work-up and Amination: Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield (R)-2-chloro-1-phenylethanol. This intermediate can then be converted to (R)-2-amino-1-phenylethanol by reaction with a source of ammonia.

Caption: KRED-catalyzed reduction with cofactor regeneration.

Novel Strategies for the Construction of the 2-Aminothiazole Moiety and Final Coupling

Convergent vs. Linear Synthetic Designs

The synthesis of Mirabegron is inherently convergent, which is generally more efficient for complex molecules than a linear approach. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the final stages. This strategy allows for higher overall yields and greater flexibility.

Caption: Convergent vs. Linear Synthesis.

Recent Innovations in Thiazole Ring Formation

The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for constructing the 2-aminothiazole ring system.[13] However, this reaction can be slow and may require harsh conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[14] For the Hantzsch synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[15][16]

Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis

This is a general protocol for the microwave-assisted synthesis of 2-aminothiazole derivatives.[6]

-

Reactant Mixture: An appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) are mixed in a microwave-safe vessel. A small amount of a high-boiling point solvent like ethanol or a green solvent system like PEG-400 and water can be used.[16]

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 80-120°C) for a short period (e.g., 5-30 minutes).

-

Work-up: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed, and dried.

Optimized Coupling and Final Deprotection Steps

The final coupling of the chiral β-amino alcohol and the 2-aminothiazole acetic acid is a critical step. Traditional methods often use carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like hydroxybenzotriazole (HOBt). While effective, these reagents can be expensive and generate byproducts that are difficult to remove.

Flow Chemistry for Amide Reduction: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for hazardous reactions like amide reductions using borane complexes.[8][9][13] A study has demonstrated the successful continuous-flow reduction of a Mirabegron precursor using a BH3-dimethylsulfide complex in 2-methyltetrahydrofuran (a greener solvent alternative). This approach allows for precise control over reaction temperature and residence time, minimizing side reactions and enabling the safe handling of pyrophoric reagents.[17][18]

| Reagent/Condition | Traditional Batch | Continuous Flow |

| Reducing Agent | Borane-THF | BH3-DMS |

| Solvent | THF, DMI | 2-MeTHF |

| Temperature | 0°C to reflux | Precise control (e.g., 25-100°C) |

| Safety | Handling of large volumes of pyrophoric reagents | Small reaction volume, better heat dissipation |

| Scalability | Limited | Easily scalable by extending run time |

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for industrial production is a multi-faceted decision that balances efficiency, cost, safety, and environmental impact. Green chemistry metrics provide a quantitative way to assess and compare different routes.

Process Mass Intensity (PMI) and Atom Economy

Atom Economy (AE) is a measure of how many atoms from the reactants are incorporated into the final product.[5] It is a theoretical value that highlights the inherent efficiency of a reaction.

Process Mass Intensity (PMI) is a more practical metric that considers all materials used in a process, including solvents, reagents, and water for work-up and cleaning, relative to the mass of the final product.[11][19] The pharmaceutical industry has a notoriously high PMI, often exceeding 100, meaning over 100 kg of waste is generated for every 1 kg of API.[20]

| Route | Key Features | Advantages | Disadvantages | Estimated PMI |

| Traditional (Chiral Pool) | (R)-styrene oxide or (R)-mandelic acid start, EDCI coupling | Well-established | Expensive/hazardous reagents, high waste | High (>100) |

| Asymmetric Hydrogenation | Catalytic enantioselective ketone reduction | Potentially high yield and ee, avoids chiral pool | Requires high-pressure equipment, catalyst cost | Moderate |

| Biocatalytic Route | KRED-catalyzed reduction | High enantioselectivity, mild conditions, green | Enzyme cost and stability, process development time | Low to Moderate |

| Flow Chemistry/Microwave | Modern manufacturing technologies | High efficiency, safety, scalability | Initial equipment investment | Potentially Low |

Enantiomeric Purity and Yield

The ultimate goal of any synthesis of this compound is to produce the API with high enantiomeric purity (typically >99.5% ee) and in a high overall yield. Biocatalytic methods and asymmetric hydrogenation have the potential to deliver the highest enantioselectivity for the key chiral intermediate.

Future Perspectives and Conclusion

The synthesis of this compound is a testament to the evolution of pharmaceutical manufacturing. While traditional routes have successfully supplied the market, the future lies in the adoption of greener and more efficient technologies.

Emerging Synthetic Technologies:

-

Directed Evolution of Enzymes: Continued advances in protein engineering will lead to the development of highly robust and selective enzymes for key transformations in the Mirabegron synthesis.

-

Telescoping and End-to-End Continuous Manufacturing: Integrating multiple synthetic steps into a continuous flow process, with in-line analysis and purification, will further reduce waste, cost, and manufacturing footprint.

-

AI and Machine Learning: Predictive algorithms can be used to optimize reaction conditions and identify novel, more efficient synthetic routes.

The Path Towards a More Sustainable Synthesis: The ideal synthesis of this compound would start from simple, achiral starting materials and utilize catalytic (ideally biocatalytic) methods for all key bond-forming and stereocenter-setting steps in a continuous, automated process. This would not only minimize the environmental impact but also reduce the cost of this important medication. By embracing the principles of green chemistry and innovative technologies, the pharmaceutical industry can continue to improve the synthesis of complex molecules like Mirabegron.

References

- 1. monash.edu [monash.edu]

- 2. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

- 5. Atom economy - Wikipedia [en.wikipedia.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. syrris.com [syrris.com]

- 9. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]

- 10. researchgate.net [researchgate.net]

- 11. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]

- 12. thepharmamaster.com [thepharmamaster.com]

- 13. contractpharma.com [contractpharma.com]

- 14. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex [ouci.dntb.gov.ua]

- 19. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]

- 20. drugpatentwatch.com [drugpatentwatch.com]

(S)-Mirabegron as a Chiral Impurity in Drug Synthesis: A Technical Guide

Abstract

Mirabegron, marketed as an extended-release tablet, is a selective β3-adrenergic receptor agonist indicated for the treatment of overactive bladder (OAB)[1][2]. The active pharmaceutical ingredient (API) is the (R)-enantiomer. Consequently, its mirror image, (S)-Mirabegron, is considered a chiral impurity that must be rigorously controlled.[3] This technical guide provides an in-depth analysis of this compound, addressing its pharmacological significance, origins during synthesis, and the critical analytical methodologies required for its separation and quantification. Furthermore, it outlines robust control strategies and discusses the regulatory framework governing such impurities, offering a comprehensive resource for researchers and professionals in drug development and quality control.

Introduction: The Imperative of Chirality in Mirabegron

Mirabegron's therapeutic effect is derived from the specific three-dimensional arrangement of the (R)-enantiomer, which selectively activates β3-adrenergic receptors in the bladder's detrusor muscle.[2][4][5] This activation leads to muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of OAB.[2][4][5]

The stereoisomer, this compound, is the unwanted enantiomer, often referred to as the distomer. While the specific pharmacological and toxicological profiles of this compound are not as extensively detailed in public literature as the active (R)-enantiomer, the principles of stereochemistry in drug action necessitate its strict control.[6] Differences in in-vivo pharmacological activity between enantiomers are common, and the presence of an unwanted enantiomer can potentially lead to reduced efficacy, different pharmacological effects, or unforeseen toxicity.[6] Therefore, controlling the enantiomeric purity of Mirabegron is critical for ensuring its safety and efficacy.[3]

The challenge lies in the fact that the (S)-impurity can be introduced from chiral starting materials or formed during the synthesis and follows the same reaction pathway as the desired (R)-enantiomer, making its removal and control a significant process chemistry challenge.[3]

Synthetic Origins of the this compound Impurity

The asymmetric center in Mirabegron is located at the carbon atom bearing the hydroxyl group. The introduction of this chiral center is a critical step in the synthesis. Several synthetic routes to Mirabegron have been published, often starting from chiral precursors.[7]

The primary source of the this compound impurity is the enantiomeric impurity present in the chiral starting materials. For instance, if a synthesis route begins with (R)-styrene oxide or D-mandelic acid, any (S)-enantiomer present in these starting materials will be carried through the synthetic sequence to yield this compound in the final API.

Another potential source is racemization, where the chiral center loses its stereochemical integrity. This can occur under harsh reaction conditions, such as elevated temperatures or strongly acidic or basic environments, although this is less commonly cited for Mirabegron's known synthetic pathways.[8]

Control at the Source: The most effective strategy for minimizing the this compound impurity is to use highly enantiomerically pure starting materials. Rigorous quality control of these raw materials, using the analytical techniques described below, is the first and most critical control point.

Analytical Methodologies for Chiral Separation and Quantification

Effective control of this compound is predicated on the availability of robust and validated analytical methods capable of separating and quantifying the two enantiomers with high sensitivity and resolution. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry. The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Method Parameters:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including Mirabegron enantiomers.[9] These phases create a chiral environment through their helical polymer structure, allowing for differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the enantiomers.

-

Mobile Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol. The alcohol modifier is crucial for modulating retention and enantioselectivity.

-

Additive: A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape. Mirabegron is a basic compound, and the amine additive suppresses the interaction of the analyte's amine groups with residual acidic silanol groups on the silica support of the CSP, thereby reducing peak tailing.

Experimental Protocol: Chiral HPLC Method

| Parameter | Condition | Rationale |

| Column | Chiralpak AY-H (or similar amylose-based CSP) | Proven selectivity for Mirabegron enantiomers.[9] |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions for good resolution and efficiency. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Balances retention time and enantiomeric resolution. DEA ensures sharp, symmetrical peaks. |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency without generating excessive backpressure. |

| Column Temp. | 25 °C | Ensures reproducible retention times and selectivity. |

| Detection | UV at 247 nm or 250 nm[9][10] | Wavelength at which Mirabegron exhibits strong absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep. | Dissolve sample in mobile phase to ~0.5 mg/mL | Ensures compatibility with the chromatographic system. |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental impact.[11][12][13] SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, allowing for much faster separations.[12][14]

Advantages for Mirabegron Analysis:

-

Speed: Analysis times are typically 3-5 times shorter than with HPLC.[14]

-

Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available, significantly reducing organic solvent consumption.[13][14]

-

Efficiency: The properties of supercritical fluids often lead to higher chromatographic efficiency and sharper peaks.[11]

Experimental Protocol: Chiral SFC Method

| Parameter | Condition | Rationale |

| Column | Chiralpak AY-H (or similar amylose/cellulose CSP) | Polysaccharide CSPs are also the standard for chiral SFC. |

| Dimensions | 150 mm x 4.6 mm, 3 µm | Shorter columns with smaller particles can be used due to lower backpressure. |

| Mobile Phase | Supercritical CO2 / Methanol (70:30, v/v) | Methanol is a common polar modifier in SFC to control retention. |

| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC, leading to faster analysis.[12] |

| Back Pressure | 150 bar | Maintained to ensure the CO2 remains in a supercritical state. |

| Column Temp. | 40 °C | Temperature is a key parameter for controlling fluid density and selectivity. |

| Detection | UV at 247 nm | Same principle as HPLC. |

| Sample Prep. | Dissolve sample in Methanol to ~0.5 mg/mL | Sample should be dissolved in the modifier or a compatible solvent. |

Method Validation

Any analytical method used for impurity control must be validated according to ICH Q2(R1) guidelines to ensure its reliability. This is a self-validating system that proves the method is fit for its intended purpose.

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria for an Impurity Method |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., the main enantiomer). | The peak for this compound should be well-resolved from the (R)-Mirabegron peak. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically S/N ≥ 3. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be determined with suitable precision and accuracy. | Typically S/N ≥ 10; RSD ≤ 10%. The LOQ must be at or below the reporting threshold (e.g., 0.05%). |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to ~120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for spiked samples at different concentration levels. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 5% for repeatability (intra-day) and intermediate precision (inter-day). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and quantification remain acceptable with minor changes in flow rate, temperature, mobile phase composition. |

Visualization of the Control Workflow

The following diagram illustrates the integrated workflow for identifying, quantifying, and controlling the this compound chiral impurity throughout the drug development and manufacturing process.

Caption: Workflow for this compound Impurity Control.

Regulatory Landscape and Control Strategy

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[15][16][17] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

ICH Q3A(R2) Thresholds:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI = Total Daily Intake |

Given that the maximum recommended dose of Mirabegron is 50 mg per day, the ≤ 2 g/day thresholds apply.

-

Reporting Threshold (0.05%): Any impurity at or above this level must be reported in the regulatory submission.

-

Identification Threshold (0.10%): An impurity at or above this level must have its structure characterized. For this compound, its structure is known, so this is straightforward.

-

Qualification Threshold (0.15%): This is the critical limit. An impurity level above this threshold requires safety justification. The qualification process involves gathering and evaluating data to establish the biological safety of the impurity at the proposed level. For a chiral impurity, this could involve demonstrating that it has no significant undesirable pharmacological activity or toxicity.

A Robust Control Strategy:

A comprehensive control strategy for this compound integrates process controls and analytical testing to ensure the final drug substance consistently meets its specification.

Caption: Pillars of the this compound Control Strategy.

Conclusion

The management of this compound as a chiral impurity is a critical aspect of ensuring the quality, safety, and efficacy of Mirabegron drug substance. A successful strategy is built upon a fundamental understanding of its synthetic origins, the implementation of highly selective and validated analytical methods like chiral HPLC and SFC, and adherence to the stringent limits set forth by regulatory bodies like the ICH. By integrating robust process controls with rigorous analytical oversight, pharmaceutical manufacturers can confidently produce high-purity (R)-Mirabegron, delivering a safe and effective therapy to patients with overactive bladder.

References

- 1. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 3. goldncloudpublications.com [goldncloudpublications.com]

- 4. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. ajphr.com [ajphr.com]

- 10. HPLC Method for Analysis of Mirabegron in Tablet Dosage Form on Primesep 500 Column | SIELC Technologies [sielc.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. fagg-afmps.be [fagg-afmps.be]

- 13. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

Stereospecific Synthesis of the (S)-enantiomer of Mirabegron: An In-Depth Technical Guide

Abstract

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is clinically approved for the treatment of overactive bladder (OAB).[1][2] The pharmacological activity resides exclusively in the (R)-enantiomer, making the stereospecific synthesis of this chiral molecule a critical aspect of its pharmaceutical development and manufacturing. Consequently, the (S)-enantiomer is considered a chiral impurity. This technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of the (S)-enantiomer of Mirabegron, intended for researchers, scientists, and drug development professionals. The focus is on elucidating the underlying chemical principles, justifying experimental choices, and providing detailed, actionable protocols.

Introduction: The Significance of Chirality in Mirabegron